molecular formula C4H4N2O3 B1318985 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid CAS No. 478968-51-3

3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid

Cat. No.: B1318985
CAS No.: 478968-51-3
M. Wt: 128.09 g/mol
InChI Key: UZVAVNYJJAUYRH-UHFFFAOYSA-N
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Description

“3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest due to their confirmed biological and pharmacological activities . One of the methods for synthesizing similar compounds involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a carboxylic acid group attached to the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives, including “this compound”, can undergo various chemical reactions. For instance, they can react with hydrazonoyl chlorides and bromoacetyl derivatives to form a variety of thiazolyl-pyrazole derivatives .

Scientific Research Applications

Functionalization and Reaction Studies

  • Functionalization Reactions with Amines : The compound has been studied for its ability to undergo functionalization reactions. For instance, 1H-pyrazole-3-carboxylic acid was converted into corresponding amides and esters via reactions with amines and alcohols (Yıldırım & Kandemirli, 2006).

  • Synthesis of Derivatives : It's been used in synthesizing various derivatives, including the formation of 3H-imidazo[4,5-b] pyridine derivatives (Yıldırım, Kandemirli, & Demir, 2005).

Synthesis and Characterization

  • Synthesis of Carboxylic Acid Derivatives : The compound has been instrumental in the synthesis of carboxylic acid derivatives, such as in the transformation of spiro epoxides into 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives (Kirschke et al., 1994).

  • Structural and Spectroscopic Evaluations : Studies have also been conducted on the structural and spectroscopic aspects of pyrazole-carboxylic acid derivatives, focusing on their non-linear optical properties (Tamer et al., 2015).

Chemical Synthesis and Applications

  • Synthesis of Antiallergic Compounds : Research has explored its use in synthesizing antiallergic compounds like 5-oxo-5H-[1]benzopyrano[2,3-b]pyridines (Nohara et al., 1985).

  • Cyclization Reactions : It has been used in cyclization reactions to produce various heterocyclic compounds, such as pyrazolo[3,4-d]pyridazines (Akçamur et al., 1997).

Biochemical and Pharmaceutical Research

  • Building Blocks in Organic Synthesis : The compound and its derivatives are considered potential building blocks in organic synthesis, particularly for creating new chiral entities for pharmaceutical research (Aurich et al., 2012).

  • Synthesis of Nonlinear Optical Materials : Its derivatives have been synthesized and characterized for their potential as nonlinear optical materials, indicating its application in photonics and electronics (Chandrakantha et al., 2013).

Mechanism of Action

While the specific mechanism of action for “3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid” is not mentioned in the search results, pyrazole derivatives have been reported to possess various biological activities. They have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

The future directions for “3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid” and similar compounds could involve further exploration of their biological and pharmacological activities. Given their wide range of applications, there is potential for the development of new drugs and therapies .

Properties

IUPAC Name

3-oxo-1,2-dihydropyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c7-3-2(4(8)9)1-5-6-3/h1H,(H,8,9)(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVAVNYJJAUYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101241000
Record name 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478968-51-3
Record name 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478968-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3-oxo-1H-pyrazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101241000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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